molecular formula C9H11BrClNO2 B572037 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride CAS No. 1280786-55-1

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Cat. No.: B572037
CAS No.: 1280786-55-1
M. Wt: 280.546
InChI Key: IMMCFMLZTZKEEX-UHFFFAOYSA-N
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Description

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and dimethylamino groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride typically involves the bromination of 5-(dimethylamino)benzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and dimethylamino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is unique due to the presence of both bromine and dimethylamino groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-(dimethylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-11(2)6-3-4-8(10)7(5-6)9(12)13;/h3-5H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCFMLZTZKEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681856
Record name 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-55-1
Record name Benzoic acid, 2-bromo-5-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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